2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Description
This compound features a 7-methylimidazo[1,2-a]pyridine core linked to a 2-cyanoacrylamide moiety substituted with a 2,4-difluorophenyl group. The imidazopyridine scaffold is known for its role in modulating protein interactions, while the cyano group and fluorinated aryl substituent enhance electronic properties and metabolic stability.
Properties
IUPAC Name |
2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O/c1-11-4-5-24-14(10-22-17(24)6-11)7-12(9-21)18(25)23-16-3-2-13(19)8-15(16)20/h2-8,10H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXUGKNIKSXOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C=C(C#N)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluoroaniline with cyanoacetic acid derivatives under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate and conducted in solvents like ethanol or dimethylformamide (DMF). The intermediate products are then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically used.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures under acidic or basic conditions
Scientific Research Applications
2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing Groups: The 2,4-difluorophenyl and cyano groups in the target compound likely enhance stability against oxidative metabolism compared to non-fluorinated analogues. However, analogues with trifluoromethyl groups (e.g., XCT790) exhibit even greater metabolic resistance .
- Hydrogen Bonding: The enamide’s carbonyl and cyano groups enable hydrogen bonding, similar to cyclohexanecarboxamide derivatives . This property is critical for target engagement in enzyme inhibitors.
- Steric Effects : The 7-methyl group on the imidazopyridine may restrict rotational freedom, improving binding specificity compared to unmethylated analogues .
Biological Activity
2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a novel compound with potential therapeutic applications. Its unique structure combines elements of cyano and imidazopyridine functionalities, which have been associated with various biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H13F2N5O
- Molecular Weight : 305.30 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory and anticancer agent. Key findings are summarized below:
Anticancer Activity
Research indicates that compounds with imidazopyridine structures often exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Table 1: Summary of Anticancer Studies
| Study Source | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | Caspase activation |
| Study B | HeLa | 15.0 | Cell cycle arrest |
| Study C | A549 | 10.0 | Apoptosis induction |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in various models. In vivo studies using murine models of inflammation revealed that treatment with the compound significantly reduced edema and leukocyte migration.
Case Study: Zymosan-Induced Acute Peritonitis
In a controlled study, mice treated with varying doses of the compound showed a dose-dependent reduction in leukocyte migration (up to 90% at higher doses) compared to controls. This suggests a potent anti-inflammatory effect.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of key cytokines such as TNFα and IL-1β.
- Modulation of Signaling Pathways : It interacts with several signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways.
- Direct Cytotoxicity : The compound induces apoptosis in cancer cells via mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
